3-Bromo-6-chlorobenzene-1,2-diamine
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-6-chlorobenzene-1,2-diamine can be achieved through several methods. One common synthetic route involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting from 2-chloroaniline, a diazotization reaction followed by a Sandmeyer reaction can introduce the bromine atom . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3-Bromo-6-chlorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-6-chlorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chlorobenzene-1,2-diamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-6-chlorobenzene-1,2-diamine can be compared with other similar compounds, such as:
- 3-Chlorobenzene-1,2-diamine
- 3-Bromo-1,2-diaminobenzene
- 6-Bromo-1,2-diaminobenzene
These compounds share similar structures but differ in the position and type of substituents on the benzene ring. The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
3-bromo-6-chlorobenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDPCHKJRWRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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